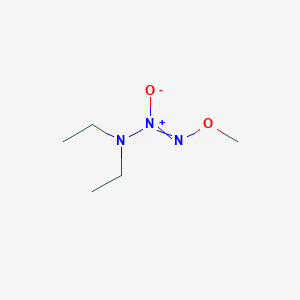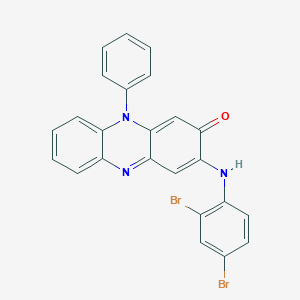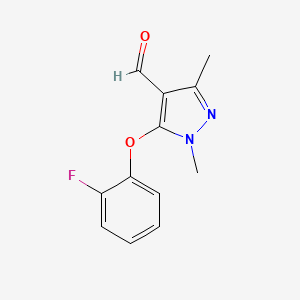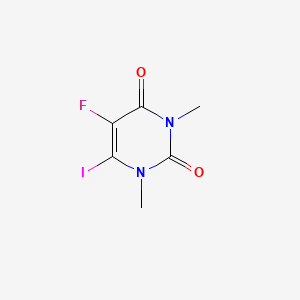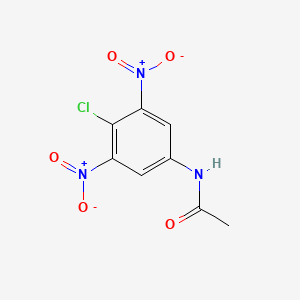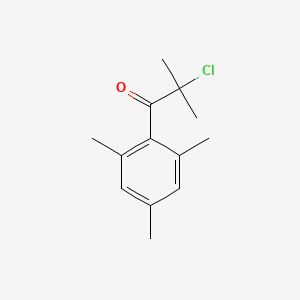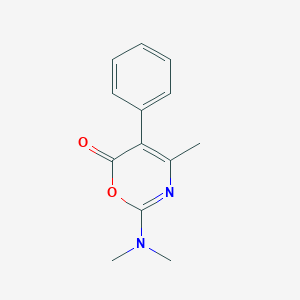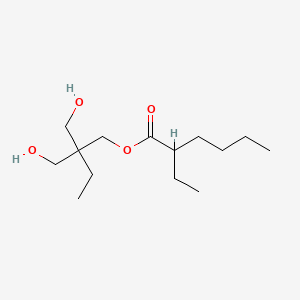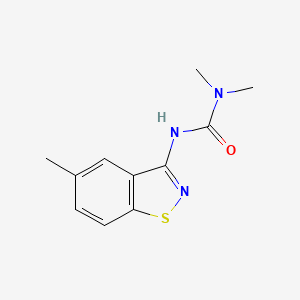![molecular formula C13H30ClFP2 B14320911 Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride CAS No. 111635-49-5](/img/structure/B14320911.png)
Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride is a complex organophosphorus compound It is characterized by the presence of a phosphorus atom bonded to a fluoro group and a triethyl-lambda~5~-phosphanylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride typically involves the reaction of triethylphosphine with a suitable fluoroalkylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as distillation and crystallization are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphonium salts.
Applications De Recherche Scientifique
Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylphosphine: A simpler organophosphorus compound with similar reactivity.
Fluorophosphonium Salts: Compounds with similar structural features and reactivity.
Uniqueness
Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride is unique due to its combination of a fluoro group and a triethyl-lambda~5~-phosphanylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
111635-49-5 |
|---|---|
Formule moléculaire |
C13H30ClFP2 |
Poids moléculaire |
302.77 g/mol |
Nom IUPAC |
triethyl-[fluoro-(triethyl-λ5-phosphanylidene)methyl]phosphanium;chloride |
InChI |
InChI=1S/C13H30FP2.ClH/c1-7-15(8-2,9-3)13(14)16(10-4,11-5)12-6;/h7-12H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
ZIISYVRDDFNLBM-UHFFFAOYSA-M |
SMILES canonique |
CCP(=C(F)[P+](CC)(CC)CC)(CC)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)

